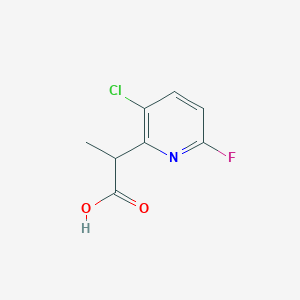
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a propanoic acid moiety. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
The synthesis of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-6-fluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as ethyl bromoacetate, under basic conditions to introduce the propanoic acid moiety.
Hydrolysis: The ester group is then hydrolyzed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar compounds to 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid include:
2-(3-Chloro-6-fluoropyridin-2-yl)acetic acid: Differing by the length of the carbon chain.
2-(3-Chloro-6-fluoropyridin-2-yl)butanoic acid: Differing by the length of the carbon chain.
3-Chloro-6-fluoropyridine: Lacking the propanoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-(3-chloro-6-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4(8(12)13)7-5(9)2-3-6(10)11-7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFDMNHYPMRCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=N1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2632389.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2632391.png)
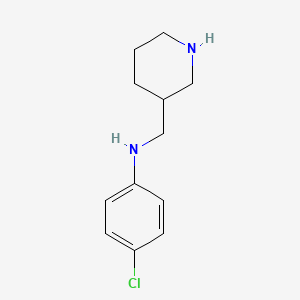
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2632393.png)
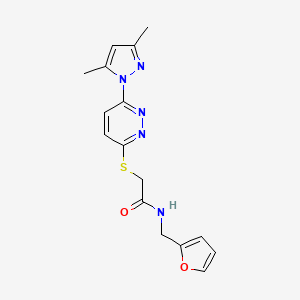
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2632399.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)
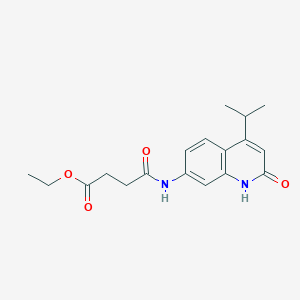
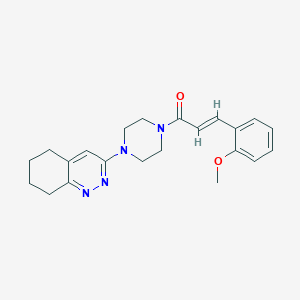
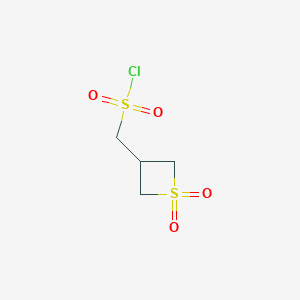
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2632409.png)
![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)
![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)
